molecular formula C3H6Cl2N+ B1585424 (Dichloromethylene)dimethylammonium chloride CAS No. 33842-02-3

(Dichloromethylene)dimethylammonium chloride

Cat. No.: B1585424
CAS No.: 33842-02-3
M. Wt: 126.99 g/mol
InChI Key: WILYSFGDCDXQIC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

(Dichloromethylene)dimethylammonium chloride, also known as Phosgeniminium chloride, is a compound that primarily targets organic synthesis . It is widely used in organic synthesis, especially as an introducing reagent for allyl protective groups .

Mode of Action

The mode of action of this compound involves nucleophilic substitution reactions with amine compounds . This interaction results in the transformation of amines into allyl amines .

Biochemical Pathways

This compound affects the biochemical pathways involved in the synthesis of allyl ethers and esters, as well as the construction of carbon-nitrogen bonds . The downstream effects of these pathways include the production of various organic compounds.

Pharmacokinetics

It is known that the compound is slightly soluble in chloroform , which may impact its bioavailability

Result of Action

The molecular and cellular effects of this compound’s action include the formation of allyl amines and the synthesis of various organic compounds . These effects are a direct result of the compound’s interaction with its targets.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is moisture sensitive , meaning that its stability and efficacy can be affected by the presence of water. Additionally, the compound is known to react violently with water, producing toxic gas . Therefore, it should be handled and stored in a dry environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: (Dichloromethylene)dimethylammonium chloride can be synthesized through the reaction of dimethylamine with phosgene. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:

(CH₃)₂NH+COCl₂(CH₃)₂N=CCl₂+HCl\text{(CH₃)₂NH} + \text{COCl₂} \rightarrow \text{(CH₃)₂N=CCl₂} + \text{HCl} (CH₃)₂NH+COCl₂→(CH₃)₂N=CCl₂+HCl

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with stringent safety protocols due to the hazardous nature of phosgene. The compound is usually produced in specialized facilities equipped to handle toxic gases and corrosive materials .

Chemical Reactions Analysis

Types of Reactions: (Dichloromethylene)dimethylammonium chloride primarily undergoes substitution reactions. It is known for introducing amide chloride groups into activated substrates, making it a valuable reagent in organic synthesis .

Common Reagents and Conditions:

    Reagents: Common reagents used with this compound include dimethylamine and phosgene.

    Conditions: Reactions typically occur under anhydrous conditions to prevent hydrolysis and ensure the stability of the compound.

Major Products: The major products formed from reactions involving this compound are amide chlorides, which are crucial intermediates in the synthesis of various organic compounds .

Scientific Research Applications

(Dichloromethylene)dimethylammonium chloride has several applications in scientific research:

Properties

IUPAC Name

dichloromethylidene(dimethyl)azanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6Cl2N/c1-6(2)3(4)5/h1-2H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILYSFGDCDXQIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](=C(Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6Cl2N+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.99 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33842-02-3
Record name (Dichloromethylene)dimethylammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033842023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (DICHLOROMETHYLENE)DIMETHYLAMMONIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LCD42T0Q0Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Dichloromethylene)dimethylammonium chloride
Reactant of Route 2
(Dichloromethylene)dimethylammonium chloride
Reactant of Route 3
(Dichloromethylene)dimethylammonium chloride

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